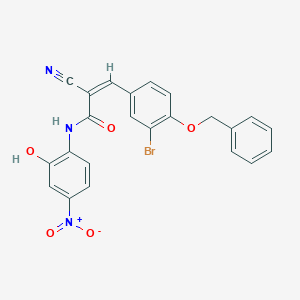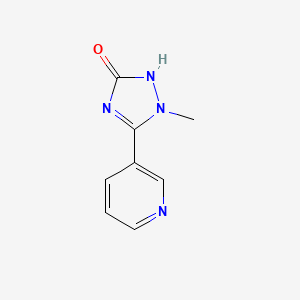![molecular formula C10H9F4NOS B2566165 2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1203120-70-0](/img/structure/B2566165.png)
2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide” contains several functional groups. It has a fluorophenyl group, a sulfanyl group, a trifluoroethyl group, and an acetamide group. These groups could potentially give the compound various chemical and physical properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques like NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, a detailed molecular structure analysis can’t be provided .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For this compound, potential reactions could involve the fluorophenyl group, the sulfanyl group, the trifluoroethyl group, or the acetamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. These properties can include things like melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Environmental Degradation and Monitoring
Fluorinated compounds, such as 2-[(4-fluorophenyl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide, have been widely used in industrial and commercial applications due to their unique chemical properties. These compounds are part of a larger group known as poly- and perfluoroalkyl substances (PFAS), which have been subjects of environmental studies due to their persistence and potential toxic effects. Studies focus on microbial degradation pathways, identifying degradation intermediates, and understanding the environmental fate of these compounds. For instance, Liu and Mejia Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, emphasizing the environmental fate and effects of these precursors (Liu & Mejia Avendaño, 2013).
Fluorinated Alternatives and Risk Assessment
With the increasing regulatory scrutiny on PFAS due to their environmental and health impacts, research has also focused on fluorinated alternatives. Wang et al. (2013) discuss the transition to safer fluorinated alternatives, underscoring the need for more information on these replacements to facilitate risk assessment and management (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
Biodegradation and Environmental Impact
The biodegradation of fluorinated alkyl substances is a key area of research, with studies exploring the metabolic pathways and environmental impact of these compounds. Frömel and Knepper (2010) provide insights into the degradation of fluorine-containing surfactants and their metabolites, highlighting the environmental persistence and potential for bioaccumulation of certain fluorinated compounds (Frömel & Knepper, 2010).
Chemical Synthesis and Industrial Applications
Fluoroalkylation reactions in aqueous media represent an important field of study for the synthesis of fluorinated compounds, including this compound. Song et al. (2018) review the progress of aqueous fluoroalkylation, demonstrating the environmental benefits and efficiency of incorporating fluorinated groups into target molecules (Song, Han, Zhao, & Zhang, 2018).
Toxicology and Environmental Safety
Understanding the toxicological profiles of fluorinated compounds is crucial for assessing their safety and environmental impact. Houde et al. (2006) discuss the biological monitoring of polyfluoroalkyl substances, including their distribution in the environment and potential health risks, providing a foundation for the risk assessment of new fluorinated chemicals (Houde, Martin, Letcher, Solomon, & Muir, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NOS/c11-7-1-3-8(4-2-7)17-5-9(16)15-6-10(12,13)14/h1-4H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPMWRHCMJAVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2566082.png)
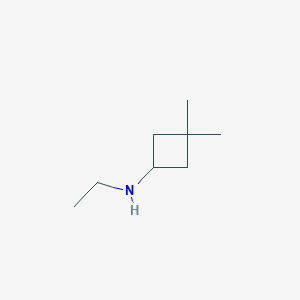
![2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one](/img/structure/B2566084.png)
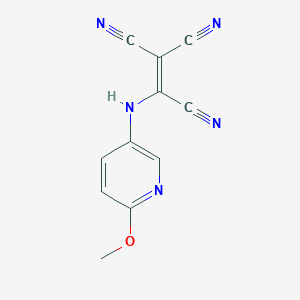

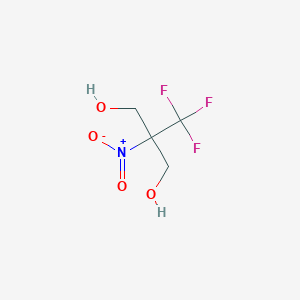
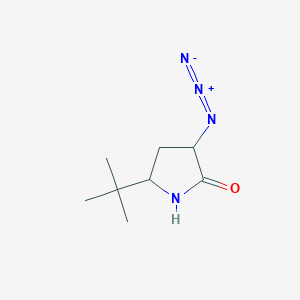
![phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate](/img/structure/B2566099.png)
![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2566100.png)


